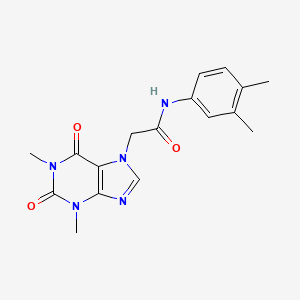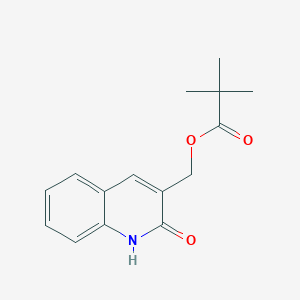
8-(2,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule under consideration belongs to the xanthine derivative class, typically characterized by the purine-2,6-dione structure. These compounds, including various substitutions, exhibit a wide range of biological activities and are of significant interest in material design due to their distinctive intermolecular interactions and potential applications.
Synthesis Analysis
Although specific details on the synthesis of "8-(2,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione" directly are not available, research on similar compounds, such as the synthesis of new 6-purineselenyl and various alkyl derivatives, can provide insights. These compounds are generally synthesized through modifications at the 7 or 8 positions of the purine-2,6-dione core, involving complex reactions including bromination, alkylation, and nucleophilic substitution steps (Gobouri, 2020).
Molecular Structure Analysis
The structure of compounds closely related to "8-(2,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione" has been analyzed through various techniques, revealing that these molecules typically crystallize in specific space groups with layered crystal packing dominated by hydrogen bonds and stabilized by electrostatic energy contributions. These findings help in understanding the molecular sheets formed and their interconnection via different stacking motifs (Shukla et al., 2020).
Safety and Hazards
Direcciones Futuras
The future directions for research on “8-(2,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” could involve further exploration of its synthesis, properties, and potential applications. For instance, the study on N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives suggests that these compounds might serve as a lead structure for developing potent bacterial RNA polymerase inhibitors .
Propiedades
IUPAC Name |
8-(2,4-dimethoxyphenyl)-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-18-13-11(14(20)19(2)15(18)21)16-12(17-13)9-6-5-8(22-3)7-10(9)23-4/h5-7H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUQFUGZVUPQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


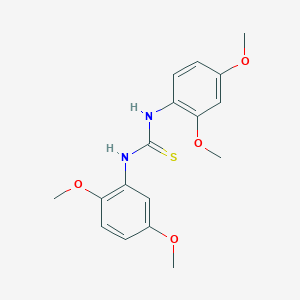
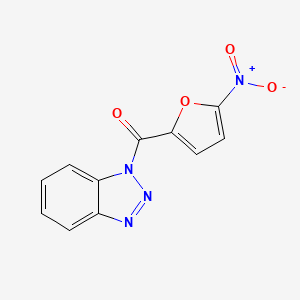

![4-{2-[(1-benzyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5781719.png)
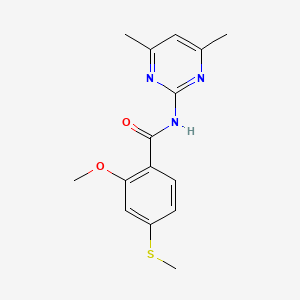


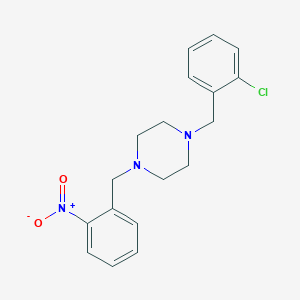
![1-[2-(methoxymethyl)benzyl]-1H-benzimidazole](/img/structure/B5781777.png)
![ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate](/img/structure/B5781779.png)
methanone](/img/structure/B5781780.png)
